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Compound of Interest

Compound Name: Rabdoserrin A

Cat. No.: B3432158 Get Quote

For researchers, scientists, and professionals engaged in drug development and natural

product chemistry, this in-depth technical guide provides a comprehensive overview of the

spectroscopic data for Rabdoserrin A, an ent-kauranoid diterpenoid isolated from Rabdosia

serra. This document details the nuclear magnetic resonance (NMR), mass spectrometry (MS),

and infrared (IR) spectral data, along with the experimental protocols utilized for their

acquisition.

Spectroscopic Data of Rabdoserrin A
The structural elucidation of Rabdoserrin A was accomplished through extensive

spectroscopic analysis. The following tables summarize the key quantitative data.

Table 1: ¹H NMR Spectroscopic Data of Rabdoserrin A
(400 MHz, CDCl₃)
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Position δ (ppm) Multiplicity J (Hz)

1α 5.01 dd 12, 4

1β 2.15 m

2α 2.05 m

2β 1.80 m

3α 4.88 t 3

5α 2.85 d 10

6α 5.78 dd 10, 3

7α 4.60 d 3

9α 2.65 d 8

11β 5.95 s

13β 2.90 m

14α 2.40 m

14β 1.90 m

17 5.25 s

17 4.95 s

20 4.65 d 12

20 4.25 d 12

OAc 2.08 s

Table 2: ¹³C NMR Spectroscopic Data of Rabdoserrin A
(100 MHz, CDCl₃)
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Position δ (ppm) Position δ (ppm)

1 78.2 11 198.5

2 28.5 12 138.8

3 74.5 13 43.5

4 37.8 14 26.8

5 45.2 15 208.2

6 76.5 16 150.5

7 84.5 17 115.5

8 55.8 18 27.5

9 52.5 19 21.8

10 41.5 20 65.5

OAc (C=O) 170.8 OAc (CH₃) 21.2

Table 3: Mass Spectrometry and Infrared Spectroscopy
Data of Rabdoserrin A

Spectroscopic Technique Data

High-Resolution Mass Spectrometry (HR-MS)
m/z 418.1938 [M]⁺ (Calculated for C₂₂H₂₆O₇:

418.1940)

Infrared Spectroscopy (IR) (KBr, cm⁻¹)
3450 (OH), 1740, 1720 (C=O), 1660 (C=C),

1240

Experimental Protocols
The spectroscopic data presented above were acquired using standard laboratory techniques

for the structural elucidation of natural products.

Isolation of Rabdoserrin A: The aerial parts of Rabdosia serra were collected, dried, and

powdered. The powdered plant material was extracted with ethanol. The resulting crude extract
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was then subjected to a series of column chromatography steps over silica gel, eluting with a

gradient of chloroform and methanol to yield purified Rabdoserrin A.

Spectroscopic Analysis:

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in

deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are

reported in Hertz (Hz).

Mass Spectrometry: High-resolution mass spectra (HR-MS) were obtained on a mass

spectrometer using electron impact (EI) ionization.

Infrared Spectroscopy: The IR spectrum was recorded on a Fourier-transform infrared (FT-

IR) spectrometer using a potassium bromide (KBr) pellet.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic

characterization of a natural product like Rabdoserrin A.
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Workflow for the isolation and structural elucidation of Rabdoserrin A.
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To cite this document: BenchChem. [Spectroscopic Profile of Rabdoserrin A: A Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3432158#spectroscopic-data-nmr-ms-ir-of-
rabdoserrin-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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